2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a bicyclic compound characterized by a pyrrole moiety fused to a pyridine nucleus. This compound is part of a larger family of pyrrolo[3,4-c]pyridine derivatives, which have garnered attention due to their diverse biological activities, including potential therapeutic applications in treating nervous system disorders and various cancers. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility and stability in aqueous environments.
The synthesis and characterization of 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride have been explored in various academic studies and patents, highlighting its relevance in medicinal chemistry and pharmaceutical applications. Notably, the compound serves as an intermediate in the synthesis of more complex molecules used in drug development.
This compound is classified under heterocyclic compounds, specifically within the category of nitrogen-containing bicyclic compounds. Its structure allows it to participate in various chemical reactions, making it a valuable scaffold for drug design.
The synthesis of 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can be achieved through several methods. One notable approach involves the hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using palladium on carbon as a catalyst under hydrogen pressure. This reaction typically occurs in an inert solvent such as toluene at elevated temperatures (70-85 °C) for several hours, leading to the formation of the desired octahydropyrrolo derivative .
The process generally includes:
The molecular structure of 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride features:
Key spectral data supporting its structure include:
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can undergo various chemical reactions due to its functional groups:
The reactions are typically performed under controlled conditions to ensure selectivity and yield. For instance, acylation might be conducted using acetic anhydride in an inert solvent at elevated temperatures .
The mechanism of action for compounds like 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride often involves interaction with specific biological targets such as enzymes or receptors within cells. For example:
Studies have shown that these compounds can affect cell proliferation and apoptosis pathways, indicating their potential as therapeutic agents .
Relevant analyses include:
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has potential applications in various fields:
The stereoselective construction of the pyrrolo[3,4-c]pyridine framework requires precise control over ring fusion geometry and chiral center configuration. The foundational approach involves coupling pyridine dicarboxylic acids with amines, where 3,4-pyridine dicarboxylic acid serves as the optimal starting material for the [3,4-c] isomer [1]. This precursor undergoes cyclodehydration with benzylamine to form the tricyclic imide intermediate, establishing the crucial C2-N bond that defines the scaffold topology. Subsequent catalytic hydrogenation (Pd/C, 50-100 psi H₂) achieves complete saturation while preserving stereochemical integrity [1] [6].
Stereochemical control presents significant challenges due to the presence of two chiral centers in the bicyclic core. Resolution with chiral auxiliaries remains indispensable, with D(-)-tartaric acid in ethanol/acetone (1:0.5) enabling >98% enantiomeric purity of the target (S,S)-isomer [1]. This selectivity is critical as molecular modeling confirms that minor enantiomer contamination drastically reduces binding affinity to biological targets like DNA gyrase [1]. Analytical control employs chiral AGP-HPLC (150 × 4.0 mm, 5 µm) with isocratic elution (10 mM NH₄OAc/MeOH 70:30), providing baseline separation of enantiomers [1].
Table 1: Key Intermediates for Pyrrolo[3,4-c]pyridine Synthesis
Intermediate | CAS Registry Number | Stereochemistry | Utility |
---|---|---|---|
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride | 1059609-67-4 | (4aS,7aS) | Antibacterial intermediate |
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | 6000-50-6 | N/A | Versatile synthetic building block |
Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | 2665661-03-8 | N/A | NSAID precursor |
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate | 1220039-69-9 | N/A | Amine protecting group strategy |
The benzyl moiety at N-2 serves as a versatile handle for modulating physicochemical and pharmacological properties. Strategic modifications focus on three approaches: (1) Electron-withdrawing substituents (e.g., 4-CF₃, 3,4-diCl) enhance metabolic stability by reducing oxidative metabolism on the phenyl ring [1] [8]. These derivatives exhibit 3-fold longer microsomal half-lives compared to unsubstituted analogs [1]; (2) Ortho-substitution creates steric hindrance that prevents undesirable N-debenzylation, a common metabolic pathway; (3) Heteroaryl replacements (pyridyl, thienyl) improve water solubility while maintaining target engagement [8].
Structure-activity relationship (SAR) studies reveal that bioactivity is exquisitely sensitive to linker length. Ethyl and propyl spacers between the pyrrolopyridine and pendant aryl groups optimize GPR119 agonist potency (EC₅₀ = 0.016 µM), whereas methyl chains or direct attachment diminish efficacy by >20% [1] [8]. N-Alkylation versus acylation also profoundly impacts target selectivity: alkylated derivatives show superior antidiabetic activity through glucose uptake stimulation, while acylated analogs exhibit aldose reductase inhibition (IC₅₀ = 1.4–2.5 µM) [1] [2].
Table 2: Bioactivity of Benzyl-Modified Derivatives
Benzyl Modification | Biological Target | Key Activity Metric | Effect vs. Unmodified |
---|---|---|---|
4-Trifluoromethyl | Aldose reductase | IC₅₀ = 1.7 µM | 1.5-fold increased potency |
4-Iodophenoxy | Insulin sensitization | 37.4% glucose uptake increase | 5.1-fold efficacy enhancement |
3,4-Dichlorophenoxy | GPR119 | EC₅₀ = 0.029 µM | 1.8-fold potency improvement |
6-Fluoro-phenylsulfonamide | GPR119 | EC₅₀ = 0.016 µM | 2.3-fold potency improvement |
Catalytic asymmetric methodologies provide efficient access to enantioenriched octahydro derivatives without resolution. Three advanced strategies dominate: (1) Chiral metal catalysis: Ru-(S)-BINAP complexes catalyze hydrogenation of the 4,7-dihydropyrrolo[3,4-c]pyridine intermediate with 94% ee, leveraging π-allyl coordination for face selectivity [5] [8]; (2) Organocatalytic reductive amination: L-proline-derived catalysts enable dynamic kinetic resolution during imine reduction, delivering the saturated scaffold in 88% ee [8]; (3) Enzyme-mediated desymmetrization: Lipases (e.g., CAL-B) selectively acylate meso-diol precursors with >99% ee, enabling downstream cyclization to chiral pyrrolidines [3].
The (4aS,7aS) absolute configuration is pharmacologically preferred, as confirmed by crystallography (PDB ID: 6TQ3) showing optimal hydrogen bonding with the allosteric site of G-protein-coupled receptors [5]. Large-scale production employs in situ-generated BF₃·DET complex in dichloromethane at -40°C, achieving 97% de for the bicyclic core [3]. This methodology reduces catalyst loading to 0.5 mol% compared to 5 mol% in early approaches, significantly lowering production costs [3] [5].
Solvent-free and green protocols address critical sustainability challenges in pyrrolopyridine manufacturing. Two innovations stand out: (1) Mechanochemical synthesis: High-speed ball milling enables catalyst-free condensation of 3-nitro-2H-chromenes and ethyl isocyanoacetate, yielding chromeno[3,4-c]pyrroles in 94% yield without solvents [6] [7]; (2) Aqueous micellar catalysis: TPGS-750-M surfactant creates nanoreactors for hydrogenation, allowing water as the bulk solvent while maintaining 99% conversion at 50°C [6].
Traditional solvent optimization has identified ethanol as ideal for both environmental and performance metrics. The Barton-Zard reaction in refluxing ethanol with K₂CO₃ (1.5 equiv.) achieves 94% yield, outperforming acetonitrile (60%) and THF (67%) while enabling direct crystallization [7]. Continuous flow hydrogenation in supercritical CO₂ eliminates organic solvents entirely, reducing Pd leaching to <5 ppm and permitting catalyst reuse for >20 cycles [1] [6]. Life-cycle analysis confirms these methods reduce E-factors by 78% compared to batch processes in dichloromethane [6].
Table 3: Solvent Systems for Sustainable Pyrrolopyridine Synthesis
Reaction Type | Optimal Solvent System | Yield (%) | Environmental Metric |
---|---|---|---|
Barton-Zard cyclization | Ethanol (reflux) | 94 | PMI: 8.2 |
Catalytic hydrogenation | H₂O/TPGS-750-M (0.2% w/v) | 99 | E-factor: 11 |
Reductive amination | Solvent-free (neat) | 91 | PMI: 2.1 |
Resolution | Ethanol/acetone (1:0.5) | 98 | Waste: 120 L/kg |
Abbreviations: PMI (Process Mass Intensity), E-factor (Environmental Factor = kg waste/kg product)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1